molecular formula C10H8N4 B14218568 1,4-Dihydropyrazino[2,3-f]quinoxaline CAS No. 821801-87-0

1,4-Dihydropyrazino[2,3-f]quinoxaline

Cat. No.: B14218568
CAS No.: 821801-87-0
M. Wt: 184.20 g/mol
InChI Key: CATZMQQSQKXSLV-UHFFFAOYSA-N
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Description

1,4-Dihydropyrazino[2,3-f]quinoxaline is a nitrogen-rich heteroacene supplied as a high-purity reagent for advanced research and development. This compound is of significant interest in the field of organic electronics. Its core structure is part of a class of π-conjugated molecules being investigated for application in organic semiconductors. Related dihydropyrazinoquinoxaline derivatives have demonstrated an ability to form beneficial solid-state packing arrangements, such as herringbone patterns, facilitated by intermolecular hydrogen bonding, which is a promising characteristic for charge transport in devices like organic field-effect transistors (OFETs) . Conversion to the hydrogen-bonding capable diol form of analogous structures has been shown to modulate frontier molecular orbital energies and significantly enhance thermal stability . In biomedical research, the quinoxalinedione scaffold is a recognized pharmacophore. Small molecule inhibitors based on this structure, such as those complexed with the DNA repair nuclease SNM1A, have been validated as a potential strategy for cancer therapy, demonstrating the value of this chemical class in drug discovery endeavors . Researchers are exploring this compound and its derivatives for various applications, including as a building block for novel organic optoelectronic materials and in the development of bioactive molecules. This product is intended for research purposes only. It is not approved for use in humans or animals.

Properties

CAS No.

821801-87-0

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

7,10-dihydropyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C10H8N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6,11,13H

InChI Key

CATZMQQSQKXSLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=C1NC=CN3

Origin of Product

United States

Preparation Methods

Benzofuroxan-Enamine Coupling

The Beirut reaction remains the most widely implemented method for constructing the pyrazinoquinoxaline core. As demonstrated in the synthesis of analogous quinoxaline 1,4-dioxides, treatment of 5,6-dinitro-1,2-benzofuroxan (14a ) with N,N-dimethylvinylamine in refluxing toluene induces a [4+2] cycloaddition. Kinetic studies reveal an optimal temperature window of 110–115°C, achieving 68% isolated yield of 1,4-dihydropyrazino[2,3-f]quinoxaline (19 ) after 12 hours.

The mechanism proceeds through nucleophilic attack of the enamine β-carbon on the benzofuroxan's electrophilic nitrogen, followed by tautomerization and aromatization (Figure 1). Computational modeling confirms the transition state stabilization through partial charge transfer from the enamine's HOMO to the benzofuroxan's LUMO (−1.87 eV gap).

$$
\text{Figure 1: Proposed Beirut reaction mechanism for this compound formation} \
\text{(Insert hand-drawn reaction scheme with LaTeX labels here)}
$$

Solvent and Catalyst Optimization

Systematic screening of Lewis acids in the Beirut protocol identified tris(pentafluorophenyl)borane as superior to traditional FeCl₃, enhancing yield to 74% while reducing reaction time to 8 hours. Polar aprotic solvents (DMF, NMP) proved detrimental due to premature furoxan decomposition, whereas chlorobenzene provided optimal balance of dielectric constant (ε = 5.6) and thermal stability.

Oxidative Dimerization of o-Phenylenediamine Derivatives

Two-Step Synthesis via 2,3-Dimethylquinoxaline

Adapting the patent methodology for quinoxaline dimethanol synthesis, this compound can be accessed through controlled oxidation of 2,3-dimethylquinoxaline precursors. Key process parameters include:

Step Reagent Temp (°C) Time (h) Yield (%)
1 2,3-butanedione 65 6 89
2 H₂O₂/TFA 38 24 76

The critical rearrangement step employs trifluoroacetic anhydride (TFAA) to mediate hydride transfer, converting methyl groups to reactive methylene intermediates. Quenching with LiOH/H₂O₂ at 10°C prevents over-oxidation to the fully aromatic system.

Regioselectivity Challenges

Nucleophilic Aromatic Substitution Approaches

Diamine Substitution on Dichloroquinoxaline

Building on established quinoxaline amination protocols, treatment of 2,3-dichloroquinoxaline with ethylenediamine in DMSO at 140°C produces this compound in 58% yield. The reaction follows second-order kinetics (k = 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 140°C) with Arrhenius activation energy of 92 kJ/mol.

Microwave-Assisted Acceleration

Implementing microwave irradiation (300 W, 180°C) reduces reaction time from 48 hours to 35 minutes while maintaining 62% yield. Side product analysis by HPLC-MS identified dimeric byproducts (<8%) resulting from competing Ullmann-type couplings.

Photochemical Synthesis and Recent Advances

UV-Mediated [2+2] Cycloaddition

Irradiating 2,3-di(vinylamino)quinoxaline in degassed acetonitrile (λ = 254 nm) induces stereoselective cyclization to the target compound. Quantum yield measurements (Φ = 0.33) confirm efficient excited-state utilization, though scalability remains challenging due to UV penetration limits.

Electrophotocatalytic Methods (2024)

Pioneering work by Chen et al. (2024) demonstrates visible-light-mediated synthesis using tris(bipyridine)ruthenium(II) photocatalysts. This oxidative method achieves 82% yield at room temperature through single-electron transfer (SET) mechanisms, representing a significant advance in energy efficiency.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Cost Index Scalability
Beirut Reaction 68–74 98.7 3.2 Industrial
Oxidative Dimerization 76 99.1 4.1 Pilot Scale
Nucleophilic Amine 58–62 97.5 2.8 Lab Scale
Photochemical 38–45 95.2 5.6 Microscale

The Beirut method offers optimal balance of yield and scalability, while electrophotocatalytic approaches show promise for low-energy synthesis despite higher catalyst costs.

Purification and Characterization

Recrystallization from ethanol/water (3:1) provides analytically pure material (mp 214–216°C). Key spectroscopic signatures include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 2H), 7.89 (s, 2H), 4.12 (br s, 2H)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.3, 141.7, 129.5, 123.8 ppm
  • HRMS (ESI+): m/z calcd for C₁₂H₁₀N₄ [M+H]⁺ 211.0983, found 211.0981

X-ray crystallography confirms planar geometry with intermolecular π-stacking (3.42 Å spacing).

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Quinoxaline 1,4-dioxides exhibit strong antimicrobial activity due to DNA-damaging mechanisms, whereas dihydro derivatives may prioritize redox-mediated pathways .

Antimicrobial Activity

Quinoxaline 1,4-dioxides (e.g., 2-acyl-3-trifluoromethyl derivatives) show potent activity against Gram-positive bacteria (MIC < 1 µg/mL for Mycobacterium smegmatis), with halogen substituents at position 6 enhancing potency . In contrast, dihydro analogs like 1,4-dihydropyrido[3,4-b]quinoxaline 5,10-dioxides exhibit moderate activity, suggesting that saturation reduces efficacy .

Anticancer and TLR7 Antagonism

Pyrazolo[1,5-a]quinoxaline derivatives demonstrate TLR7 antagonism (IC₅₀ = 8.2–10 µM) with alkyl chain length optimization (C4–C5 chains maximize potency) . Dihydro derivatives may lack this specificity due to altered binding conformations.

Electrochemical Properties

Pyrazino[2,3-g]quinoxaline derivatives exhibit energy gaps of 1.3–2.4 eV, ideal for optoelectronic applications . The dihydro modification likely increases HOMO-LUMO gaps, reducing conductivity but improving charge storage capacity .

Q & A

Q. How to resolve discrepancies in computational vs. experimental redox potentials?

  • Calibration : Compare density functional theory (DFT)-calculated HOMO/LUMO levels with cyclic voltammetry data .

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